

Application Note: Analytical Profiling of 4-Bromo-2-morpholinobenzoic Acid

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Compound of Interest

Compound Name:	4-Bromo-2-morpholinobenzoic acid
CAS No.:	1099687-03-2
Cat. No.:	B1517752

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Compound Profile & Physicochemical Logic

Understanding the molecule is the first step to successful separation.[\[2\]](#)

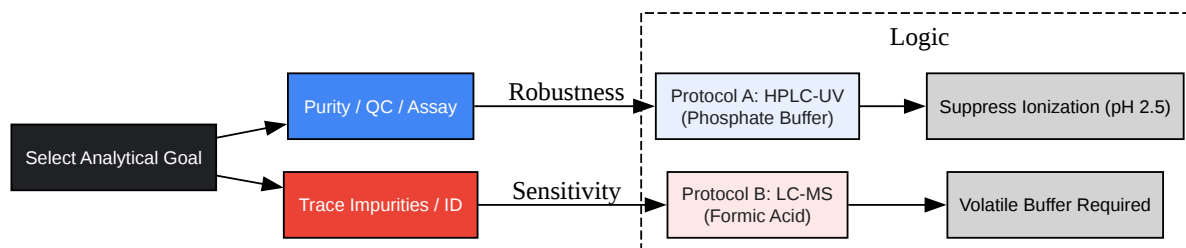
Property	Value (Estimated/Lit)	Chromatographic Impact
Structure	Core: Benzoic AcidSubstituents: 4-Bromo, 2-Morpholino	Dual Functionality: Contains both an ionizable acid and a basic nitrogen.[1][2]
pKa (Acid)	~3.5 – 4.0 (COOH)	At neutral pH, the molecule is anionic (COO ⁻), leading to poor retention on C18.[1] Low pH is required.
pKa (Base)	~2.5 – 3.5 (Morpholine N)	The ortho-morpholine is less basic than free morpholine due to conjugation with the phenyl ring, but can still protonate at very low pH.[1]
LogP	~2.1 – 2.8	Moderately lipophilic.[1][2] Retains well on C18 if ionization is suppressed.[2]
UV Max	~254 nm, ~290 nm	The morpholine auxochrome bathochromically shifts the benzoic acid absorption.[1]

Method Development Strategy

The primary challenge with **4-Bromo-2-morpholinobenzoic acid** is "Secondary Interaction." [2]

- The Acid Problem: The carboxylic acid must be protonated (neutralized) to interact with the hydrophobic C18 stationary phase.[2] Solution: Mobile phase pH < 3.0.[2]
- The Base Problem: Residual silanols on silica columns can interact with the morpholine nitrogen, causing severe tailing.[1][2] Solution: Use a "Base Deactivated" (End-capped) column and high ionic strength or amine modifiers (for UV methods).[1][2]

Decision Matrix: Method Selection



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Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Protocol A: HPLC-UV (QC & Purity Assay)

Best for: Routine quality control, purity determination, and stability studies.[1]

Chromatographic Conditions

- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m) or equivalent (e.g., Waters XBridge).[1][2]
 - Why: High surface area and "extra dense" bonding prevent silanol interactions with the morpholine ring.[2]
- Mobile Phase A: 0.1% Phosphoric Acid (H_3PO_4) in Water (pH ~2.2).[1][2]
 - Why: Phosphoric acid provides excellent pH control and suppresses silanol activity better than organic acids.[1][2]
- Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]
- Flow Rate: 1.0 mL/min.[1][2][3]
- Column Temp: 30°C.
- Detection: UV @ 254 nm (Primary), 280 nm (Secondary).[1][2]

- Injection Volume: 5 - 10 μ L.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold (Elute polar salts)
12.0	10	90	Linear Gradient
15.0	10	90	Wash
15.1	90	10	Re-equilibration
20.0	90	10	End

Sample Preparation

- Diluent: 50:50 Water:Acetonitrile.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Stock Solution: Weigh 10 mg of **4-Bromo-2-morpholinobenzoic acid** into a 10 mL flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with Water. (Conc: 1 mg/mL).[\[1\]](#)[\[2\]](#)
- Working Standard: Dilute Stock 1:10 with Diluent (Conc: 0.1 mg/mL). Filter through 0.22 μ m PTFE filter.[\[1\]](#)[\[2\]](#)

Protocol B: LC-MS (Identification & Trace Analysis)

Best for: Identification, metabolic stability, and detecting genotoxic impurities.[\[1\]](#)

Mass Spectrometry Settings

- Ionization Source: Electrospray Ionization (ESI).[\[1\]](#)[\[2\]](#)
- Polarity: Positive (ESI+) and Negative (ESI-).[\[1\]](#)[\[2\]](#)

- Note: While carboxylic acids typically fly in Negative mode (M-H)⁻, the morpholine nitrogen is easily protonated.[2] ESI+ (M+H)⁺ is often more sensitive for this specific molecule due to the basic nitrogen.[2]
- Scan Range: 100 – 600 m/z.[1][2][5]
- Target Mass:
 - Monoisotopic Mass: ~285.00[1]
 - Observed (ESI+): 286.0 (⁷⁹Br) and 288.0 (⁸¹Br) [1:1 ratio characteristic of Bromine].[2]
 - Observed (ESI-): 284.0 (⁷⁹Br) and 286.0 (⁸¹Br).[2]

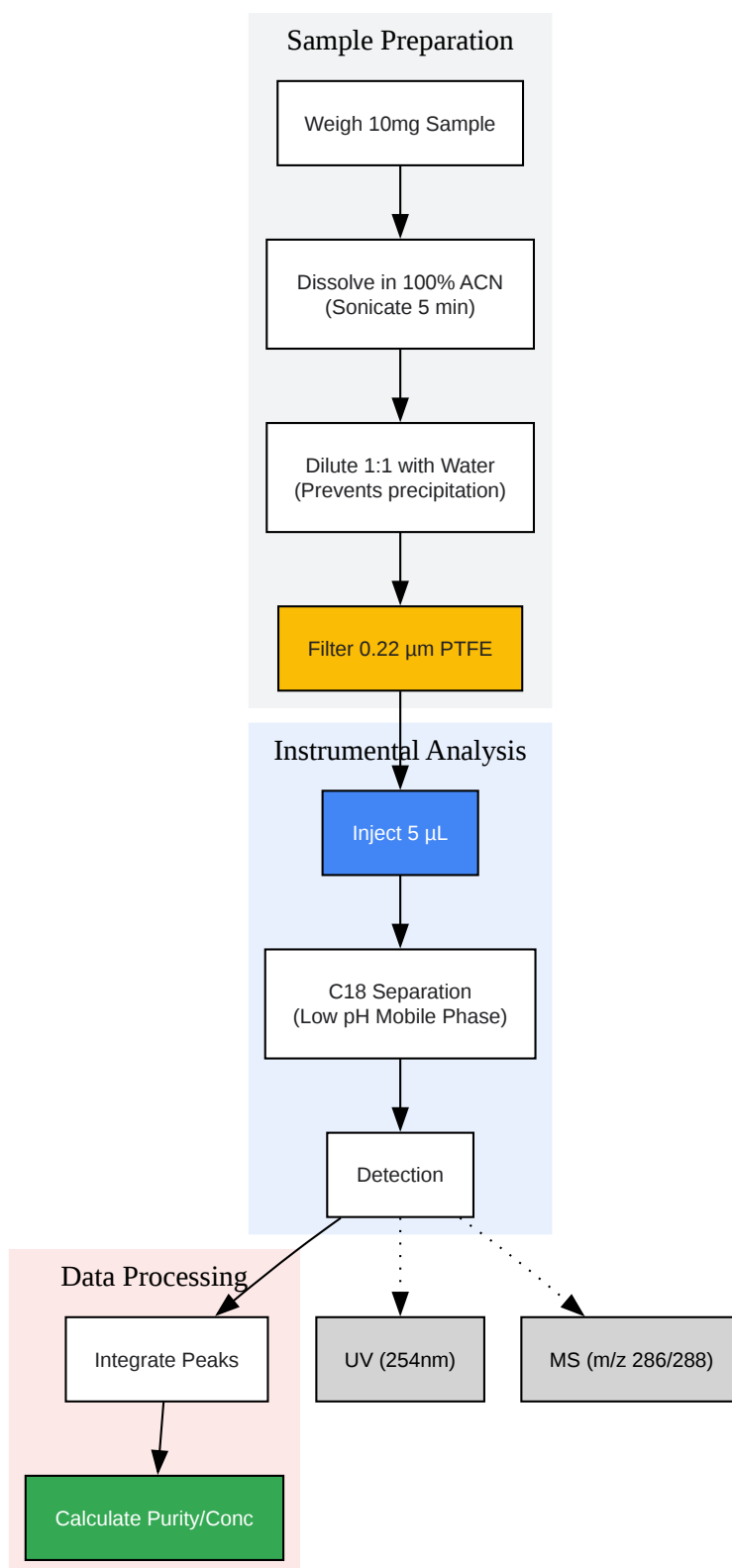
Chromatographic Conditions (MS Compatible)

- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μm).[1][2]
- Mobile Phase A: 0.1% Formic Acid in Water.[1][2][5][6]
 - Why: Volatile buffer essential for MS.[2] Formic acid provides protons for ESI+.[1][2]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.[1][2]

Gradient (UPLC/Rapid)

Time (min)	% A	% B
0.0	95	5
0.5	95	5
3.5	5	95
4.5	5	95
4.6	95	5
6.0	95	5

Analytical Workflow Diagram



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Figure 2: Step-by-step workflow from sample preparation to data analysis.[1][2]

Troubleshooting & Validation Parameters

Common Issues & Fixes

Symptom	Probable Cause	Corrective Action
Peak Tailing (> 1.5)	Silanol interaction with Morpholine N.	1. Ensure pH is < 2.5.2. Add 5mM Ammonium Formate (LC-MS) or Triethylamine (HPLC-UV only).3.[2] Switch to "End-capped" column.[1][2]
Split Peaks	Sample solvent too strong.	Sample is dissolved in 100% ACN but injected into 90% Water.[1][2] Dilute sample with water to match initial gradient conditions.
Carryover	Morpholine sticking to injector needle.	Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1][2]

System Suitability Criteria (Acceptance Limits)

- Retention Time (RT): ± 0.1 min of standard.
- Tailing Factor (T): ≤ 1.5 . [1][2]
- Theoretical Plates (N): > 5000 (HPLC) / > 20000 (UPLC). [2]
- Resolution (Rs): > 2.0 between impurity peaks and main peak.

References

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